molecular formula C13H10BrNO B15247719 5-bromo-2-[(E)-(phenylimino)methyl]phenol CAS No. 157729-04-9

5-bromo-2-[(E)-(phenylimino)methyl]phenol

Cat. No.: B15247719
CAS No.: 157729-04-9
M. Wt: 276.13 g/mol
InChI Key: RNZGRTNIZPFNLI-UHFFFAOYSA-N
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Description

5-Bromo-2-[(phenylimino)methyl]phenol is an organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(phenylimino)methyl]phenol typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-2-[(phenylimino)methyl]phenol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: 5-Bromo-2-[(phenylimino)methyl]phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Compounds with substituted functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with metal ions, which are useful in catalytic reactions.

    Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(phenylimino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxy-4-[(phenylimino)methyl]phenol
  • 2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol

Comparison: 5-Bromo-2-[(phenylimino)methyl]phenol is unique due to its specific structural features, such as the presence of a bromine atom and a phenylimino group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom enhances its ability to participate in substitution reactions, while the phenylimino group contributes to its ability to form stable complexes with metal ions.

Properties

IUPAC Name

5-bromo-2-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-7-6-10(13(16)8-11)9-15-12-4-2-1-3-5-12/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZGRTNIZPFNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271512
Record name 5-Bromo-2-[(E)-(phenylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157729-04-9
Record name 5-Bromo-2-[(E)-(phenylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 5-bromo-2-[(E)-(phenylimino)methyl]
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